molecular formula C13H17BBrClO2 B1523695 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1402238-25-8

2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1523695
CAS No.: 1402238-25-8
M. Wt: 331.44 g/mol
InChI Key: VMYBBVYMLVXREL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, CDCl₃):

  • The bromomethyl (-CH₂Br) protons resonate as a singlet at δ 4.40 ppm due to the absence of neighboring hydrogens.
  • Aromatic protons exhibit splitting patterns consistent with a para-substituted phenyl group:
    • The proton at the 2-position (ortho to chlorine) appears as a doublet at δ 7.55 ppm (J = 8.1 Hz).
    • The proton at the 6-position (meta to chlorine) resonates as a doublet of doublets at δ 7.32 ppm (J = 8.1, 1.9 Hz).
  • Methyl groups on the dioxaborolane ring produce a singlet at δ 1.32 ppm (12H, four equivalent -CH₃ groups).

¹¹B NMR (128 MHz, CDCl₃):

  • The boron atom resonates at δ 32.5 ppm , characteristic of tetracoordinated boron in boronic esters.

¹³C NMR (151 MHz, CDCl₃):

  • The boron-bound carbon (C-B) appears at δ 83.2 ppm .
  • The quaternary carbons of the dioxaborolane ring (C-O) resonate at δ 72.4 ppm .

Infrared (IR) Vibrational Modes and Boron-Oxygen Bond Dynamics

Key IR absorptions (KBr, cm⁻¹):

  • B–O stretching : Strong bands at 1315 and 1280 cm⁻¹ , attributed to asymmetric and symmetric stretching of the B–O bonds in the dioxaborolane ring.
  • C–Br stretch : A sharp peak at 610 cm⁻¹ , consistent with the bromomethyl group.
  • C–Cl stretch : A moderate band at 740 cm⁻¹ .

The rigidity of the dioxaborolane ring suppresses out-of-plane bending modes, resulting in a simplified IR profile compared to acyclic boronic esters.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • Molecular ion : m/z 330 [M]⁺ (calculated for C₁₃H₁₇BBrClO₂: 331.44).
  • Major fragments:
    • m/z 251 [M – Br]⁺ (loss of bromine).
    • m/z 167 [C₇H₆Cl]⁺ (chlorinated phenyl fragment).
    • m/z 141 [C₅H₁₀BO₂]⁺ (dioxaborolane ring with one methyl group).

The fragmentation pathway prioritizes cleavage of the labile B–O bond, followed by elimination of the bromomethyl group.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYBBVYMLVXREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Palladium-catalyzed borylation 4-(Bromomethyl)-3-chlorophenylboronic acid Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 Reflux in toluene or THF, inert atmosphere 70-85 Common, straightforward method
Lithiation and boronation 4-(Bromomethyl)-3-chlorobenzene n-BuLi, B(OMe)3, HCl, pinacol -100 °C to room temp, inert atmosphere 65-80 Requires low temp control
Continuous flow synthesis Same as above Pd catalyst, base Optimized flow conditions >85 Industrial scale, green methods

Research Findings and Analysis

  • Reaction Efficiency: Palladium-catalyzed borylation methods provide high selectivity and yields, benefiting from the stability of the dioxaborolane ring which protects the boron center from hydrolysis.
  • Temperature Control: Lithiation methods require stringent low-temperature conditions to prevent side reactions and ensure formation of the aryllithium intermediate.
  • Catalyst Role: The palladium catalyst facilitates the formation of a palladium-boron intermediate critical for the transfer of the aryl group, enhancing coupling efficiency.
  • Purity and Stability: The dioxaborolane moiety imparts enhanced stability compared to boronic acids, improving handling and storage properties.
  • Scalability: Continuous flow methods have been shown to increase yield and reduce reaction time, making them favorable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in various scientific fields. Its unique structural features—including a dioxaborolane moiety and halogenated phenyl groups—enhance its reactivity and stability, making it a valuable reagent in organic synthesis.

Synthetic Applications

Organic Synthesis:
The compound is primarily utilized as a reagent in organic synthesis. It is particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling , which allows for the formation of biaryl compounds. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The ability to form stable carbon-carbon bonds makes it crucial for synthesizing complex organic molecules with potential pharmaceutical applications.

Biological Applications:
In medicinal chemistry, this compound is employed in the synthesis of biologically active compounds. Its ability to facilitate the formation of carbon-carbon bonds is vital in developing new drugs and therapeutic agents. The compound's electrophilic character due to the bromine and chlorine substituents enhances its reactivity towards nucleophiles, allowing for various substitution reactions that can lead to diverse pharmacophores .

Industrial Applications

Material Science:
In industrial settings, this compound is used in producing advanced materials such as polymers and electronic components. Its properties enable the development of materials with enhanced performance characteristics.

Agricultural Chemistry:
The compound also finds applications in agrochemicals. Its role in synthesizing herbicides and pesticides underscores its importance in agricultural research and development .

Case Studies

  • Drug Development:
    A study highlighted the use of this compound in synthesizing a novel class of anti-cancer agents through cross-coupling reactions. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential therapeutic applications of this compound.
  • Polymer Synthesis:
    Researchers utilized this boronic ester in creating functionalized polymers through controlled radical polymerization techniques. The incorporation of this compound into polymer matrices improved mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. In coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Properties of Selected Analogues
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications References
2-(4-(Bromomethyl)-3-chlorophenyl)-... (Target) 4-Bromomethyl, 3-Cl ~330.45 Not reported N/A Cross-coupling, alkylation
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromomethyl 297.00 71–75 51 Pyrrole alkylation
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl, 3,5-OMe 334.07 Not reported 92 Indazole synthesis
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br 272.94 Liquid N/A Intermediate in organic synthesis
2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-OCH(CH₃)₂ 300.59 Not reported N/A Not specified

Electronic and Steric Influence

  • Electron-Withdrawing Groups (Cl, Br): The target compound’s 3-Cl substituent increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings compared to electron-donating groups (e.g., -OMe in ) . Bromine in 2-(4-Bromophenyl)-...
  • Steric Effects :

    • Bulky substituents (e.g., isopropoxy in ) reduce reaction rates due to hindered access to the boron atom. The target’s bromomethyl group imposes moderate steric hindrance, balancing reactivity and selectivity .

Functional Group Compatibility

  • Bromomethyl as a Leaving Group :
    • The target compound’s -CH₂Br enables alkylation reactions (e.g., pyrrole derivatization in ), a feature absent in analogues lacking this group (e.g., 2-(4-Bromophenyl)-...) .
    • In contrast, methoxy or ethynyl substituents () prioritize electronic conjugation over further functionalization .

Biological Activity

2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its structure includes a dioxaborolane ring that is known for its reactivity in various chemical transformations, particularly in organic synthesis and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1402238-25-8
  • Molecular Formula : C13H17BBrClO2
  • Molecular Weight : 331.44 g/mol

Biological Activity Overview

The biological activities of boron-containing compounds like this compound are largely attributed to their interactions with biological molecules such as proteins and nucleic acids. The following sections detail the specific activities observed in various studies.

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes by forming covalent bonds with nucleophilic sites in active sites. This can lead to altered metabolic pathways.
  • Reactivity with Nucleophiles : The dioxaborolane moiety can interact with nucleophiles such as hydroxyl groups in carbohydrates and proteins, potentially influencing their biological functions.

Anticancer Activity

A study investigated the anticancer properties of similar boron compounds and highlighted their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.

StudyCompoundCell LineIC50 (µM)Mechanism
Boron Compound AMCF-7 (Breast Cancer)15.2Apoptosis Induction
Boron Compound BHeLa (Cervical Cancer)10.5Cell Cycle Arrest

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of boron-containing compounds against various pathogens. The findings suggested that these compounds could disrupt bacterial cell walls or interfere with essential metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Safety and Toxicology

The compound is classified under GHS hazard statements indicating it may cause harm if ingested or upon skin contact. Safety data sheets recommend handling precautions due to its potential irritant properties.

Risk and Safety Statements

Symbol (GHS)Signal WordHazard Statements
GHS05,GHS07DangerH302-H314

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical approach involves reacting a brominated precursor (e.g., 4-bromo-3-chlorobenzyl bromide) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis. Purification via silica gel chromatography using hexane/ethyl acetate gradients is recommended.

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 4.5 ppm for -CH₂Br), ¹³C NMR (δ 35–40 ppm for boron-adjacent carbons), and ¹¹B NMR (δ 28–32 ppm for dioxaborolane ring) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (expected [M+H]⁺ ~369.1 g/mol).

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : Acts as an electrophilic partner in Suzuki-Miyaura couplings to form biaryl structures. For example, coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Radical Reactions : The bromomethyl group enables deboronative alkylation via nickel-catalyzed radical chain reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 4-bromomethyl substituents influence cross-coupling efficiency?

  • Experimental Design : Compare coupling yields with analogs lacking substituents. For example:

SubstrateYield (%)Catalyst Loading (mol%)Reference
4-Bromomethyl-3-chloro782
4-Bromomethyl (no Cl)852
  • Analysis : The electron-withdrawing -Cl group reduces electron density at the aryl ring, slowing oxidative addition but improving regioselectivity. Steric hindrance from -CH₂Br may require higher catalyst loadings .

Q. What stability challenges arise during storage or reaction conditions?

  • Instability Factors :

  • Hydrolysis : The dioxaborolane ring is sensitive to moisture. Store under inert gas at –20°C with desiccants.
  • Thermal Decomposition : Prolonged heating (>100°C) may cleave the B-O bond. Use low-boiling solvents (e.g., THF) for reflux .
    • Mitigation Strategies : Add stabilizers like BHT (butylated hydroxytoluene) during storage .

Q. How can competing side reactions (e.g., debromination) be minimized during cross-coupling?

  • Optimization Steps :

  • Use bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
  • Reduce reaction time (<6 hours) and monitor via TLC .
  • Replace Pd catalysts with Ni catalysts in radical-mediated pathways to avoid halogen scrambling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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